molecular formula C22H17F3N4O5S B11436263 2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide

2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11436263
M. Wt: 506.5 g/mol
InChI Key: PJAGTTOPEWXACW-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms The compound is further functionalized with various substituents, including a trifluoromethyl group, a furan ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:

  • Formation of the Thieno[3,2-d]pyrimidine Core: : The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor, such as a guanidine derivative. The reaction is typically carried out under reflux conditions in the presence of a strong acid catalyst.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate.

  • Attachment of the Furan Ring: : The furan ring can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a furan boronic acid derivative and a suitable palladium catalyst.

  • Formation of the Acetamide Moiety: : The acetamide moiety can be introduced through an amidation reaction, where an amine precursor is reacted with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe or tool compound to study biological pathways and mechanisms, especially those involving sulfur and nitrogen-containing heterocycles.

    Pharmaceutical Research: The compound may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where trifluoromethyl and furan-containing compounds have shown efficacy.

    Industrial Applications: The compound’s chemical properties may make it useful in various industrial processes, such as catalysis or material science.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways and targets involved would depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry, biological studies, and industrial processes. The presence of the trifluoromethyl group, furan ring, and acetamide moiety, along with the thieno[3,2-d]pyrimidine core, provides a unique chemical scaffold that can be further modified for specific purposes.

Properties

Molecular Formula

C22H17F3N4O5S

Molecular Weight

506.5 g/mol

IUPAC Name

2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H17F3N4O5S/c23-22(24,25)13-3-1-4-14(9-13)27-18(31)12-28-16-6-8-35-19(16)20(32)29(21(28)33)11-17(30)26-10-15-5-2-7-34-15/h1-9H,10-12H2,(H,26,30)(H,27,31)

InChI Key

PJAGTTOPEWXACW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCC4=CC=CO4)SC=C3)C(F)(F)F

Origin of Product

United States

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